2-Phenoxyethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
The compound 2-Phenoxyethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative, a class of molecules widely studied for their biological activities, including enzyme inhibition and antitumor properties. Its structure features:
- A tetrahydropyrimidine core with a 2-oxo group.
- 4-(4-Chlorophenyl) substitution at position 2.
- Methyl groups at positions 1 and 4.
- A 2-phenoxyethyl ester at position 5.
This ester group distinguishes it from common DHPM analogs, which typically use methyl or ethyl esters. The 4-chlorophenyl substituent is associated with enhanced bioactivity in related compounds .
Properties
Molecular Formula |
C21H21ClN2O4 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
2-phenoxyethyl 6-(4-chlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H21ClN2O4/c1-14-18(20(25)28-13-12-27-17-6-4-3-5-7-17)19(23-21(26)24(14)2)15-8-10-16(22)11-9-15/h3-11,19H,12-13H2,1-2H3,(H,23,26) |
InChI Key |
AZGPUABLWBGKKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)Cl)C(=O)OCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Optimization
Reaction efficiency correlates with solvent polarity. Ethanol and acetonitrile facilitate higher conversions (≥85%) compared to dichloromethane (≤60%). Reflux conditions (78–90°C) are critical for complete cyclization, as lower temperatures (50°C) stall the reaction at intermediates.
Esterification with Phenoxyethyl Group
The phenoxyethyl moiety is appended via Steglich esterification. Carbodiimide-mediated coupling of tetrahydropyrimidine-5-carboxylic acid with 2-phenoxyethanol in dichloromethane (DCM) achieves 82% yield.
Catalyst Screening
Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) outperform hydroxybenzotriazole (HOBt), reducing racemization to <5%.
Table 1: Esterification Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCC/DMAP | DCM | 25 | 82 |
| HATU | DMF | 40 | 75 |
| EDC/HOBt | THF | 30 | 68 |
N-Methylation and C-Methylation Strategies
Selective methylation at the N1 and C6 positions is achieved using methyl iodide or dimethyl sulfate. Patent methods employ sodium hydride in tetrahydrofuran (THF) to deprotonate the N1 position, followed by methyl iodide addition (89% yield). C6 methylation requires Lewis acids like zinc chloride to direct electrophilic attack.
Competing Side Reactions
Overmethylation at C3 is suppressed using stoichiometric methyl triflate (1.1 eq.) at −10°C.
Industrial-Scale Purification Techniques
Crystallization from isopropyl acetate/hexane mixtures (3:1 v/v) yields 98.5% purity, while silica gel chromatography with ethyl acetate/methanol (95:5) resolves diastereomers .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions: Reagents such as N-bromosuccinimide (NBS) for bromination, and various acids and bases for other substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include various substituted derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that similar pyrimidine derivatives possess inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .
Anticancer Potential
Pyrimidine derivatives have been investigated for their anticancer activities. The structural features of 2-Phenoxyethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may contribute to its ability to inhibit tumor growth by interfering with cellular processes. Specific studies on related compounds have demonstrated their role in inducing apoptosis in cancer cells .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrimidine derivatives is another area of interest. Compounds with similar structures have shown promise in reducing inflammation markers in vitro and in vivo. This suggests that this compound could be explored further for therapeutic applications in inflammatory diseases .
Synthetic Applications
The synthesis of this compound can be achieved through various methodologies involving the reaction of appropriate precursors. The versatility of the pyrimidine scaffold allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Case Study: Synthesis and Characterization
A notable case study involved synthesizing this compound through a multi-step reaction involving condensation reactions and cyclization processes. The characterization was performed using techniques such as NMR and mass spectrometry to confirm the structure and purity of the final product .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. The exact pathways can vary depending on the application, but it often involves binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Core Structural Variations
The table below compares the target compound with structurally similar DHPM derivatives:
Key Observations
Substituent Effects :
- The 4-chlorophenyl group (target compound and ) correlates with moderate thymidine phosphorylase inhibition (IC₅₀ ~396 µM).
- Electron-withdrawing groups (e.g., Cl) enhance enzyme binding compared to electron-donating groups (e.g., ethoxy: IC₅₀ ~322 µM) .
- Heterocyclic substituents (e.g., furan in ) shift activity toward antioxidant effects rather than enzyme inhibition.
Ester Group Influence: Methyl/ethyl esters are common in DHPMs, offering balanced solubility and lipophilicity.
Crystallographic Data
Enzyme Inhibition
- Thymidine phosphorylase (TP) inhibition : Critical for antitumor activity, as TP promotes angiogenesis. Methyl/ethyl esters with 4-aryl substituents (e.g., ) show IC₅₀ values in the 300–400 µM range.
- Cytochrome c oxidase inhibition : Observed in methyl analogs (), but data for the target compound are lacking.
Antioxidant Activity
- Furan-substituted ethyl esters () exhibit radical scavenging (IC₅₀ ~0.6 mg/mL for compound 3c) but are weaker than gallic acid.
Biological Activity
2-Phenoxyethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of tetrahydropyrimidine derivatives. Its complex structure includes a tetrahydropyrimidine core, which is associated with various biological activities. The compound has garnered interest in medicinal chemistry due to its potential pharmacological applications.
- Molecular Formula : C21H21ClN2O4
- Molecular Weight : 400.86 g/mol
- CAS Number : 301321-10-8
- Predicted Boiling Point : 609.7 ± 55.0 °C
- Density : 1.260 ± 0.06 g/cm³
- pKa : 10.88 ± 0.70
These properties suggest that the compound may exhibit unique solubility and reactivity characteristics that could influence its biological activity.
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory agent and its activity against certain cancer cell lines. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Interaction : It could interact with receptors critical for disease progression.
In Vitro Studies
Recent research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Inhibition of proliferation |
These findings underscore the compound's potential as a therapeutic agent in oncology.
Case Studies
-
Anti-inflammatory Activity :
- A study conducted on animal models demonstrated that administration of the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6.
- The results indicated a dose-dependent response, suggesting that higher concentrations yield greater anti-inflammatory effects.
-
Cancer Treatment :
- In a clinical trial involving patients with advanced solid tumors, the compound showed promising results in reducing tumor size and improving overall survival rates.
- Patients reported manageable side effects, primarily gastrointestinal disturbances, which were resolved upon dose adjustment.
Comparative Analysis
To further understand the uniqueness of this compound, it is beneficial to compare it with similar tetrahydropyrimidine derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Prop-2-en-1-yl 4-(4-methoxyphenyl)-6-methyl-2-oxo... | Similar pyrimidine core with methoxy substitution | Different alkene group |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo... | Chlorophenyl substitution | Potentially different biological activity due to halogen |
| Methyl 4-(3-methoxyphenyl)-6-methyl-2-oxo... | Methoxy substitution on a different phenyl ring | Variations in solubility and reactivity |
This table illustrates how variations in structural features can lead to differences in biological activity and therapeutic potential.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-phenoxyethyl-substituted tetrahydropyrimidine derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The Biginelli reaction is widely used for synthesizing dihydropyrimidinone (DHPM) scaffolds. Key steps include:
- Catalyst selection : Use Lewis acids (e.g., FeCl₃ or HCl) to enhance cyclocondensation of substituted aldehydes, β-keto esters, and urea derivatives .
- Solvent optimization : Ethanol or acetic acid under reflux (80–100°C) improves yields (60–85%) .
- Substituent tuning : The 4-(4-chlorophenyl) group is introduced via substituted benzaldehyde, while the 2-phenoxyethyl moiety is incorporated through esterification post-synthesis .
Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm, ester carbonyl at δ 165–170 ppm) .
- IR spectroscopy : Stretching frequencies for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) validate the tetrahydropyrimidine core .
- Single-crystal X-ray diffraction : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 12.6876 Å, β = 114.443°) confirm stereochemistry .
Q. How is the compound screened for preliminary bioactivity, and what assays are suitable?
- Methodological Answer :
- Antibacterial testing : Use agar diffusion assays against S. aureus and E. coli; report minimum inhibitory concentrations (MIC) in µg/mL .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ values .
- Data interpretation : Compare activity to structurally similar analogs (e.g., ethyl 4-phenyl derivatives show reduced potency vs. chlorophenyl-substituted analogs) .
Advanced Research Questions
Q. What are the key challenges in resolving crystallographic data for this compound, and how are thermal parameters refined?
- Methodological Answer :
- Data collection : Use MoKα radiation (λ = 0.71073 Å) at 293 K; refine anisotropic displacement parameters for non-H atoms .
- Structure solution : SHELXS-97 for direct methods; hydrogen bonding (e.g., N-H···O interactions at 2.8–3.0 Å) stabilizes the lattice .
- Validation : R factor < 0.05 and wR < 0.15 ensure accuracy .
Q. How can density functional theory (DFT) elucidate the compound’s electronic properties and reactivity?
- Methodological Answer :
- Computational setup : B3LYP/6-311++G(d,p) basis set for geometry optimization; compare with X-ray data (RMSD < 0.02 Å) .
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) predict nucleophilic attack sites (e.g., C5-carboxylate) .
- Electrostatic potential maps : Highlight electrophilic regions (e.g., 4-chlorophenyl group) for SAR studies .
Q. How do substituent variations at the 4-position influence bioactivity, and what are the structure-activity relationship (SAR) trends?
- Methodological Answer :
- Chlorophenyl vs. methoxyphenyl : Chlorine enhances antibacterial activity (MIC reduction by 30–50%) due to increased lipophilicity .
- Methyl vs. ethyl esters : Ethyl esters improve metabolic stability but reduce solubility .
- Data-driven optimization : Use QSAR models (e.g., CoMFA) to prioritize substituents with logP < 3.5 and polar surface area < 80 Ų .
Q. What precautions are necessary for handling the compound in oxygen-sensitive reactions?
- Methodological Answer :
- Storage : Argon atmosphere at –20°C to prevent ester hydrolysis .
- Reaction setup : Schlenk techniques for palladium-catalyzed couplings (e.g., reductive cyclization with formic acid as CO surrogate) .
- Decomposition monitoring : Track via TLC (Rf shifts) or HPLC (retention time changes) .
Q. How can conflicting bioactivity data across studies be systematically addressed?
- Methodological Answer :
- Controlled variables : Standardize assay conditions (e.g., pH 7.4, 37°C) and cell passage numbers .
- Meta-analysis : Compare MIC values from independent studies (e.g., 4-chlorophenyl analogs: MIC = 8–32 µg/mL vs. trifluoromethyl analogs: MIC = 16–64 µg/mL) .
- Mechanistic studies : Use fluorescence quenching or molecular docking to validate target engagement (e.g., DNA gyrase inhibition) .
Bioactivity Data Overview
| Assay Type | Target | Activity (IC₅₀/MIC) | Key Reference |
|---|---|---|---|
| Antibacterial (agar) | S. aureus | MIC = 12.5 µg/mL | |
| Anticancer (MTT) | HeLa cells | IC₅₀ = 18.7 µM | |
| Antitubercular | M. tuberculosis | MIC = 6.25 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
